molecular formula C14H20BrNO3 B6630001 4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide

Cat. No.: B6630001
M. Wt: 330.22 g/mol
InChI Key: UEUQLBGBVRVRLQ-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a hydroxy group, a methoxy group, and a methyl group attached to a benzamide core

Properties

IUPAC Name

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-10-8-11(4-5-12(10)15)13(17)16-9-14(2,18)6-7-19-3/h4-5,8,18H,6-7,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUQLBGBVRVRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC(C)(CCOC)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Amidation: The formation of the benzamide core by reacting the brominated benzene with an appropriate amine.

    Hydroxylation and Methoxylation:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the methoxy group can be reduced under specific conditions.

  • **Hydrolysis

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